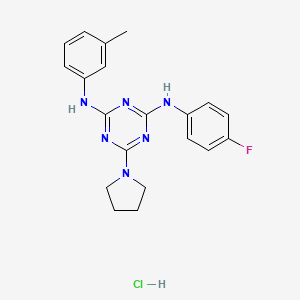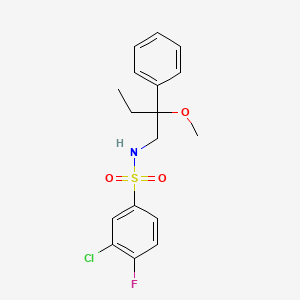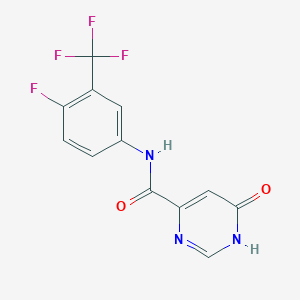
2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrrole derivatives, including compounds similar to 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde, typically involves strategies such as condensation reactions, cyclization (e.g., Knorr synthesis), and substituent modifications to achieve the desired molecular structure. These methodologies are designed to introduce specific functional groups or alter the pyrrole's core to yield compounds with targeted properties and reactivities (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered heterocyclic ring containing nitrogen. The substitution pattern on the ring, such as the dimethyl groups and the 3-phenylpropyl substituent in the compound of interest, significantly influences its electronic distribution, conformational stability, and overall molecular geometry. Detailed structure elucidation can be achieved through spectroscopic techniques like NMR, IR, and mass spectrometry, complemented by computational studies to understand the electron density distribution and molecular orbitals (Singh et al., 2014).
Chemical Reactions and Properties
Pyrrole derivatives participate in a range of chemical reactions, including electrophilic substitution at the 2- and 5-positions due to the electron-rich nature of the pyrrole ring. The presence of additional substituents like the 3-carbaldehyde group opens pathways for nucleophilic additions, condensation reactions, and the formation of heterocyclic compounds through cycloadditions. These reactions are central to modifying the compound for specific applications or for the synthesis of complex molecular architectures (Singh et al., 2013).
Physical Properties Analysis
The physical properties of pyrrole derivatives, including melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the introduction of alkyl and phenyl groups can increase hydrophobic character, affecting solubility in various solvents. These properties are crucial for determining the compound's suitability for different applications, including its behavior in chemical syntheses and potential use in material science (Singe et al., 2013).
Chemical Properties Analysis
The chemical properties of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde, such as reactivity towards acids/bases, oxidizing/reducing agents, and its participation in coordination chemistry, are dictated by its functional groups. The electron-donating methyl groups and the electron-withdrawing carbaldehyde group play significant roles in its chemical behavior, influencing reaction pathways, and the stability of reaction intermediates. Understanding these properties is essential for harnessing the compound's potential in synthesis and application development (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation and Racemization Barriers
A study on N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, a group including the compound , focused on the synthesis and characterization of these compounds. It highlighted their use in studying diastereoisomeric complexes and the separation of enantiomers. The research also provided insights into the barriers to partial rotation about the C–N bond in these molecules, which is crucial for understanding their stereochemical properties (Vorkapić-Furač et al., 1989).
Characterization and Computational Study
Another study synthesized a pyrrole chalcone derivative related to the compound . This research provided detailed spectroscopic analyses and quantum chemical calculations. The study is significant for understanding the molecular structure and potential chemical interactions of similar pyrrole compounds (Singh et al., 2014).
Synthesis of Precursors for Bidentate Phosphine Ligands
Research exploring the synthesis of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, closely related to the compound , proposed methods that could be promising for the synthesis of chiral bidentate phosphine ligands. This work is significant for the development of new catalysts and ligands in chemical reactions (Smaliy et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-phenylpropanal in the presence of a suitable catalyst.", "Starting Materials": [ "2,5-dimethyl-1H-pyrrole-3-carbaldehyde", "3-phenylpropanal" ], "Reaction": [ "To a solution of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 g, 7.2 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) at 0°C.", "After stirring for 30 min at 0°C, add 3-phenylpropanal (1.2 g, 7.2 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to afford the desired product as a yellow solid (1.0 g, 60% yield)." ] } | |
CAS-Nummer |
932226-33-0 |
Produktname |
2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde |
Molekularformel |
C16H19NO |
Molekulargewicht |
241.334 |
IUPAC-Name |
2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
OTPYJLGMYKETDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)

![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)



![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)